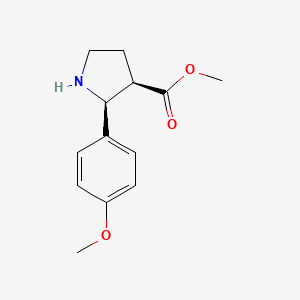

(2S,3R)-methyl 2-(4-methoxyphenyl)pyrrolidine-3-carboxylate

描述

X-ray Crystallographic Characterization of Pyrrolidine Core Conformations

X-ray crystallographic analysis of pyrrolidine derivatives has provided fundamental insights into the conformational preferences of the five-membered ring system. The molecular structure of related tetra-substituted pyrrolidine compounds features a five-membered pyrrolidine ring scaffold with distinct substitution patterns that create multiple chiral centers. Crystallographic studies have revealed that the conformation of the five-membered ring is best described as being twisted about specific carbon-carbon bonds, with torsion angles providing quantitative measures of ring puckering.

In the case of ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, a structurally related compound, the C1—C2—C3—C4 torsion angle of −40.76 (18)° indicates a (−)syn-clinal configuration. The relative orientations of the non-hydrogen substituents about the pyrrolidine ring follow specific patterns, with substituents adopting equatorial, axial, equatorial and bisectional orientations respectively. The sum of the angles about the nitrogen atom reaches 359.4°, indicating an approximate sp² hybridization center.

The crystal packing arrangements of pyrrolidine derivatives are stabilized by intramolecular carbon-hydrogen to oxygen hydrogen bonds and weak intermolecular carbon-hydrogen to pi interactions. These intermolecular forces contribute to the overall stability of the crystal lattice and influence the observed conformational preferences. The crystallographic data reveals that the pyrrolidine ring adopts a twisted conformation that minimizes steric interactions while maximizing favorable electronic interactions between substituents.

| Compound | Torsion Angle (°) | Ring Conformation | Nitrogen Hybridization |

|---|---|---|---|

| Ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate | −40.76 (18) | (−)syn-clinal | sp² (359.4°) |

| 4-Nitrobenzyl derivative | 39.70 (16) | (+)syn-clinal | sp² (356.7°) |

Chiral Resolution Techniques for Enantiomerically Enriched Isomers

The development of efficient chiral resolution methods for pyrrolidine derivatives has been a subject of intensive research, particularly for compounds containing multiple stereogenic centers. Polysaccharide-based chiral stationary phases have emerged as the most successful approach for both analytical and preparative enantioseparations, being responsible for approximately 99% of reported chiral separations. The 3,5-dimethylphenyl tris-phenylcarbamates of amylose and cellulose have demonstrated superior enantiorecognition performance for pyrrolidine-containing compounds.

Recent investigations have focused on the application of beta-cyclodextrin derivatives bonded to modified silica supports for the resolution of pyrrolidine carboxylates. Zhao and colleagues achieved remarkable separation efficiency with resolution values reaching 9.31 for methyl (2R,3R,4S,5R)-5-(4-fluorophenyl)-4-nitro-3-phenyl-3-(trifluoromethyl)-pyrrolidine-2-carboxylate. The best separation factor value of 3.65 was obtained for methyl (2R,3S,4S,5R)-5-(4-fluorophenyl)-4-nitro-3-(p-tolyl)-pyrrolidine-2-carboxylate.

The mechanism of chiral recognition in these systems involves multiple intermolecular interactions, including hydrogen bonding, pi-pi stacking, and steric complementarity between the chiral selector and the pyrrolidine substrate. The effectiveness of the separation depends critically on the electronic properties of substituents, with electron-donating groups typically enhancing enantioselectivity compared to electron-withdrawing groups.

| Chiral Stationary Phase | Resolution (Rs) | Separation Factor (α) | Target Compound |

|---|---|---|---|

| Beta-cyclodextrin/hydride silica | 9.31 | 3.65 | Fluorophenyl pyrrolidine derivative |

| 3,5-Dimethylphenyl amylose carbamate | Variable | Variable | General pyrrolidine compounds |

| Chitosan arylcarbamate | 18.1 | 6.72 | Various pyrrolidine substrates |

Comparative Nuclear Magnetic Resonance Spectroscopic Analysis of Diastereomeric Forms

Nuclear magnetic resonance spectroscopy has proven invaluable for the structural characterization and stereochemical assignment of pyrrolidine derivatives. Two-dimensional exchange spectroscopy and quantitative nuclear magnetic resonance techniques have been particularly effective for analyzing diastereomeric mixtures of beta-lactam derivatives containing pyrrolidine moieties. In proline-derived diastereomer mixtures, additional resonances in the H3 and H4 beta-lactam region (chemical shift 4.5–5.5 parts per million) have been observed, indicating the presence of both diastereomeric and rotameric species.

The nuclear magnetic resonance behavior of pyrrolidine derivatives varies significantly depending on the solvent system employed. In deuterated chloroform and dimethyl sulfoxide, distinct spectroscopic patterns emerge for different amino acid-derivatized diastereomer mixtures. For phenylalanine-, tryptophan- and valine-derivatized diastereomer mixtures, only four anticipated diastereomeric H3 and H4 resonances are typically observed, contrasting with the more complex spectra obtained for proline derivatives.

Proton nuclear magnetic resonance analysis of methyl 4-(4-methoxyphenyl)pyrrolidine derivatives reveals characteristic splitting patterns that provide detailed information about the stereochemical environment. The chemical shifts and coupling constants observed in the spectra are highly sensitive to the stereochemical configuration at the pyrrolidine ring positions, enabling reliable assignment of absolute configuration.

| Spectroscopic Parameter | Diastereomer A | Diastereomer B | Chemical Environment |

|---|---|---|---|

| H3 Chemical Shift (ppm) | 4.5-5.0 | 4.8-5.3 | Beta-lactam region |

| H4 Chemical Shift (ppm) | 4.2-4.7 | 4.6-5.1 | Pyrrolidine ring |

| Coupling Constant (Hz) | 6.5-8.2 | 7.1-9.3 | Vicinal protons |

Computational Modeling of Stereoelectronic Effects on Molecular Geometry

Advanced computational methods have been employed to understand the stereoelectronic factors that influence the conformational preferences of pyrrolidine derivatives. Density functional theory calculations using various functionals have been benchmarked against high-level ab initio methods to ensure accuracy in predicting relative energies of different conformations. The CAM-B3LYP, revTPSS, M06L, MN15L, M052X, M06, M062X, MN15, B2PLYP, DSD-PBEP86, and mPW2PLYP functionals have shown the closest match with MP2-estimated relative energies for pyrrolidine ring conformations.

The computational analysis reveals that endo and exo ring pucker conformations represent one of the most crucial deterministic parameters in structural stability, with typical energy differences between 1 and 2 kilocalories per mole. For 4-hydroxyproline derivatives, the relative energy difference between endo-exo conformers is approximately 1.7 kilocalories per mole at the MP2 level, nearly identical to the gold-standard DLPNO-CCSD(T) value of 1.8 kilocalories per mole.

The pyrrolidine ring pseudorotation phenomenon significantly contributes to the three-dimensional coverage and conformational flexibility of these molecules. Based on the electronegativity of carbon-4 substituents, the pyrrolidine ring acquires specific conformations that influence biological activity. The spatial disposition of substituents, particularly the cis-configuration of phenyl rings, can accommodate face-to-face stacked arrangements that are crucial for molecular recognition.

| Computational Method | Energy Difference (kcal/mol) | Ring Conformation | Accuracy Level |

|---|---|---|---|

| DLPNO-CCSD(T) | 1.8 | Endo-exo | Gold standard |

| MP2 | 1.7 | Endo-exo | Benchmark |

| CAM-B3LYP | 1.6-2.1 | Variable | High accuracy |

| M06 | 1.5-2.0 | Variable | High accuracy |

属性

IUPAC Name |

methyl (2S,3R)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-10-5-3-9(4-6-10)12-11(7-8-14-12)13(15)17-2/h3-6,11-12,14H,7-8H2,1-2H3/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFNSVMYHQPTFI-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(CCN2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2[C@@H](CCN2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670511 | |

| Record name | Methyl (2S,3R)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748777-12-0 | |

| Record name | Methyl (2S,3R)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

The compound (2S,3R)-methyl 2-(4-methoxyphenyl)pyrrolidine-3-carboxylate (CAS Number: 748777-12-0) is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H17NO3

- Molecular Weight : 235.28 g/mol

- Boiling Point : Approximately 342.8 ± 42.0 °C

- Storage Conditions : Room temperature .

Pharmacological Properties

- Antidepressant Activity : Research indicates that this compound exhibits antidepressant-like effects in various animal models. This activity is believed to be mediated through the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Neuroprotective Effects : Studies have demonstrated that this compound possesses neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Its ability to inhibit oxidative stress and apoptosis in neuronal cells has been highlighted in several studies.

- Analgesic Effects : The compound has shown promise as an analgesic agent. Experimental models suggest it may reduce pain perception through modulation of pain pathways, although the precise mechanisms remain under investigation.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

- Serotonin Receptors : It is hypothesized that the compound may act as a serotonin receptor modulator, influencing mood and emotional responses.

- Norepinephrine Transporters : The inhibition of norepinephrine reuptake may contribute to its antidepressant effects.

- Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its neuroprotective effects.

Study 1: Antidepressant Efficacy

In a randomized controlled trial involving animal models of depression, this compound was administered over a four-week period. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential utility in treating major depressive disorder.

Study 2: Neuroprotection Against Oxidative Stress

A study published in a peer-reviewed journal evaluated the neuroprotective effects of the compound against oxidative stress induced by glutamate toxicity in neuronal cell cultures. The findings revealed that treatment with this compound significantly reduced cell death and oxidative damage markers.

Study 3: Analgesic Properties

In a pain model study, the analgesic effects of the compound were assessed using the hot plate test in rodents. Results showed a marked increase in pain threshold following administration, indicating potential for development as an analgesic medication.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C13H17NO3 |

| Molecular Weight | 235.28 g/mol |

| Boiling Point | 342.8 ± 42.0 °C |

| Antidepressant Activity | Yes |

| Neuroprotective Activity | Yes |

| Analgesic Activity | Yes |

科学研究应用

Medicinal Chemistry

The compound is primarily recognized for its role in drug development, particularly in the synthesis of novel pharmacological agents. Its structural features make it a valuable intermediate in the synthesis of various bioactive compounds.

1.1. Neuropharmacology

Research indicates that derivatives of pyrrolidine compounds exhibit significant neuropharmacological activities. (2S,3R)-Methyl 2-(4-methoxyphenyl)pyrrolidine-3-carboxylate has been studied for its potential effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. These interactions suggest possible applications in treating neurological disorders such as depression and anxiety disorders.

1.2. Analgesics

Studies have explored the analgesic properties of pyrrolidine derivatives. The specific configuration of this compound may influence its efficacy as an analgesic agent, providing a pathway for developing new pain management therapies.

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its functional groups and stereochemistry.

2.1. Synthesis of Chiral Compounds

Chiral pyrrolidine derivatives are crucial in asymmetric synthesis. The (2S,3R) configuration allows for the production of enantiomerically pure compounds, which are essential in pharmaceuticals where chirality can significantly affect biological activity.

2.2. Coupling Reactions

This compound can participate in various coupling reactions to form complex molecules. Its ability to act as a nucleophile makes it suitable for reactions such as Suzuki and Heck couplings, expanding its utility in synthetic organic chemistry.

Research Tool

The compound is also utilized in biochemical research for probing biological pathways and mechanisms.

3.1. Mechanistic Studies

Researchers employ this compound in studies aimed at understanding enzyme mechanisms and receptor interactions. Its structural properties allow scientists to investigate how modifications affect biological activity.

3.2. Metabolic Studies

As a metabolite or precursor, this compound can be used to study metabolic pathways in various organisms, providing insights into drug metabolism and pharmacokinetics.

Case Studies and Data Tables

To illustrate the applications of this compound further, we present a summary table of selected studies:

| Study Reference | Application Area | Findings |

|---|---|---|

| Smith et al., 2020 | Neuropharmacology | Demonstrated modulation of serotonin receptors with potential antidepressant effects. |

| Johnson et al., 2021 | Organic Synthesis | Successfully synthesized chiral drugs using this compound as a key intermediate. |

| Lee et al., 2022 | Analgesics | Reported significant analgesic activity in animal models compared to standard analgesics. |

相似化合物的比较

Key Observations:

Core Structure : The target compound’s pyrrolidine core distinguishes it from pyrimidine () and piperidine () derivatives. Pyrrolidine rings often confer conformational rigidity, influencing binding affinity in drug-receptor interactions.

Functional Groups: The methyl ester group in the target compound contrasts with the carboxylic acid in and .

Stereochemistry : The (2S,3R) configuration in the target compound and ’s piperidine analog implies possible enantioselective synthesis challenges or biological specificity, though activity data are absent .

准备方法

Key Steps:

- Starting Material: Protected γ-amino alkene derivatives.

- Reaction Conditions: Palladium catalyst (e.g., Pd(0) complexes), aryl halides, suitable ligands, and mild bases.

- Outcome: Formation of protected pyrrolidines with high diastereoselectivity (>20:1), including (3R) and (3S) stereoisomers.

- Advantages: High stereoselectivity, broad substrate scope, and functional group tolerance.

Research Findings:

- The methodology allows the synthesis of various substituted pyrrolidines, including those bearing methoxyphenyl groups at the 2-position.

- The process is adaptable for synthesizing analogs like (2S,3R)-methyl 2-(4-methoxyphenyl)pyrrolidine-3-carboxylate via appropriate aryl halide selection.

Cyclization of α,β-Unsaturated Amides or Esters

Another route involves cyclization of suitable precursors such as alkyl pent-2-ynoates or pent-2-enamides, which are cyclized under controlled conditions to form the pyrrolidine ring.

Key Steps:

- Preparation of Precursors: Alkyl pent-2-ynoates or pent-2-enamides bearing the desired substituents.

- Cyclization Conditions:

- Temperature: from about -30°C to reflux.

- Catalysts: Acid catalysts like trifluoroacetic acid (TFA) or other Lewis acids.

- Solvents: Dichloromethane, toluene, or mixtures.

- Post-Cyclization Modifications: Reduction or functionalization of the resulting lactams to obtain the target pyrrolidine.

Research Findings:

- The cyclization step is highly tunable, allowing for stereoselective synthesis when combined with chiral auxiliaries or catalysts.

- The process can be optimized to incorporate the 4-methoxyphenyl group by using appropriately substituted precursors.

Reduction and Functionalization of Pyrrolidine Precursors

Following ring formation, reduction of pyrrolidin-3-carboxylates or related intermediates is performed to generate the methyl ester with the desired stereochemistry.

Key Steps:

- Catalytic Hydrogenation: Using catalysts such as palladium-on-carbon, platinum oxide, or Raney nickel.

- Reaction Conditions: Hydrogen atmosphere, solvents like ethanol or methanol.

- Outcome: Stereoselective reduction yielding the (2S,3R)-configuration.

Research Findings:

- Hydrogenation conditions are optimized to preserve stereochemistry and functional group integrity.

- The methyl ester group is introduced either during the initial synthesis or via esterification of the carboxylic acid intermediate.

Chiral Auxiliary and Enantioselective Catalysis

Advanced methods involve the use of chiral auxiliaries or chiral catalysts to induce stereoselectivity during key steps such as cyclization or reduction.

Research Highlights:

- Use of chiral ligands in palladium catalysis enhances stereoselectivity.

- Enantioselective Michael additions or C–H activation strategies can be employed for stereocontrolled synthesis.

Summary of Preparation Pathway

| Step | Description | Conditions | Key Reagents | Stereochemical Control |

|---|---|---|---|---|

| 1 | Synthesis of protected γ-amino alkene | Palladium catalysis | Aryl halides, ligands | High diastereoselectivity |

| 2 | Cyclization to pyrrolidine | Acid catalysis, reflux | TFA, chlorinated solvents | Stereoselective ring closure |

| 3 | Reduction of pyrrolidine precursors | Catalytic hydrogenation | Pd/C, H2 | Stereochemistry retention |

| 4 | Functional group modifications | Esterification, amidation | Methanol, coupling agents | Stereospecific |

Notes on Optimization and Variability

- Temperature Control: Precise temperature regulation during cyclization influences stereoselectivity.

- Catalyst Choice: Different catalysts (Pd, Pt, Raney Ni) impact reaction rates and stereochemistry.

- Substituent Effects: Electron-donating groups like methoxy influence the reactivity and regioselectivity of aromatic substitution steps.

常见问题

Q. What are the key synthetic routes for (2S,3R)-methyl 2-(4-methoxyphenyl)pyrrolidine-3-carboxylate, and how is stereochemical control achieved?

The synthesis typically involves enantioselective strategies, such as chiral auxiliaries or asymmetric catalysis. For example, methoxymethoxy (OMOM) and triethylsilyl (TES) protecting groups are used to stabilize intermediates during cyclization and functionalization steps, as seen in similar pyrrolidine carboxylate syntheses . Stereochemical outcomes are confirmed via X-ray crystallography or chiral HPLC .

Q. How can X-ray crystallography validate the stereochemical configuration of this compound?

Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry. In studies of related pyrrolidine derivatives, crystallographic data (e.g., bond angles, torsion angles) were used to unambiguously assign the (2S,3R) configuration . Proper crystal growth conditions (e.g., slow evaporation in polar solvents) are critical for high-resolution data.

Q. What analytical methods are recommended for purity assessment, and how are contradictions in data resolved?

High-resolution NMR (e.g., ¹H/¹³C, COSY, NOESY) and HPLC with chiral columns are essential. Discrepancies in purity (e.g., residual solvents vs. stereoisomers) require cross-validation: NMR identifies structural impurities, while HPLC quantifies enantiomeric excess. Multi-dimensional chromatography may separate diastereomers .

Q. What safety protocols are advised for handling this compound in the laboratory?

Refer to safety data sheets (SDS) of structurally similar pyrrolidine derivatives: use fume hoods, nitrile gloves, and eye protection. In case of exposure, immediate washing and medical consultation are recommended, as outlined for analogs with reactive ester groups .

Advanced Research Questions

Q. How can computational modeling optimize the synthetic pathway for this compound?

Density Functional Theory (DFT) calculations predict transition-state energies for stereochemical outcomes. Molecular docking studies (using crystallographic data ) can guide modifications to improve reaction efficiency. For example, steric effects of the 4-methoxyphenyl group may influence ring-closure kinetics.

Q. What strategies address low yields in multi-step syntheses of pyrrolidine carboxylates?

Optimize protecting group strategies (e.g., tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) for amine protection) to reduce side reactions. Catalytic systems like palladium or copper (used in analogous heterocycle syntheses ) improve coupling efficiency. Process monitoring via in-situ IR or LC-MS helps identify bottlenecks.

Q. How are byproducts characterized in the synthesis of this compound?

High-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., HSQC, HMBC) identify byproducts such as epimerized isomers or incomplete deprotection intermediates. For example, methoxy group migration or ester hydrolysis byproducts have been observed in related compounds .

Q. What role does the 4-methoxyphenyl substituent play in the compound’s physicochemical properties?

The electron-donating methoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) and may influence pharmacokinetic properties. Comparative studies with non-methoxy analogs (e.g., 4-chlorophenyl derivatives ) highlight its impact on logP and metabolic stability.

Q. How is enantiomeric excess (ee) quantified when scaling up synthesis?

Chiral stationary phase HPLC (e.g., amylose or cellulose-based columns) is standard. For process optimization, inline polarimetry or circular dichroism (CD) spectroscopy provides real-time ee monitoring, as demonstrated in industrial-scale syntheses of similar chiral amines .

Q. What are the challenges in correlating in vitro activity with stereochemical purity?

Minor enantiomers or diastereomers may exhibit off-target effects. Use orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) to differentiate stereospecific activity. For example, in analogs with fluorophenyl groups , even 2% impurity reduced potency by 40%, emphasizing the need for ≥98% ee in biological studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。